Diethyl sulfone

Deep Oxidation Catalytic Degradation Oxidative Stability

Diethyl sulfone (CAS 597-35-3) is a symmetrical aliphatic sulfone with the formula (C₂H₅)₂SO₂, characterized by a stable crystalline structure at ambient temperature and a high boiling point, making it a versatile polar aprotic solvent and synthetic intermediate. It is closely related to dimethyl sulfone (MSM) but possesses a distinct hydrocarbon chain length that imparts a different physicochemical profile, which is critical for applications ranging from high-voltage battery electrolytes to specialty organic synthesis.

Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
CAS No. 20045-25-4
Cat. No. B7769208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl sulfone
CAS20045-25-4
Molecular FormulaC4H10O2S
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC
InChIInChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
InChIKeyMBDUIEKYVPVZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Sulfone (CAS 597-35-3) Procurement Guide: Physical Properties, Comparative Performance, and Research-Grade Specifications


Diethyl sulfone (CAS 597-35-3) is a symmetrical aliphatic sulfone with the formula (C₂H₅)₂SO₂, characterized by a stable crystalline structure at ambient temperature and a high boiling point, making it a versatile polar aprotic solvent and synthetic intermediate [1]. It is closely related to dimethyl sulfone (MSM) but possesses a distinct hydrocarbon chain length that imparts a different physicochemical profile, which is critical for applications ranging from high-voltage battery electrolytes to specialty organic synthesis [2].

Why Diethyl Sulfone Cannot Be Substituted by Dimethyl Sulfone: Evidence-Based Differentiation for Procurement Decisions


While diethyl sulfone and dimethyl sulfone share a functional sulfone group, they are not interchangeable in research or industrial processes. A direct substitution fails due to substantial differences in oxidative reactivity, surface activity, thermal properties, and speciation behavior in electrochemical systems. For instance, diethyl sulfone undergoes deep oxidation over three times faster than its dimethyl counterpart, a critical factor in oxidative environments [1]. Similarly, diethyl sulfone provides greater surface tension reduction in aqueous solutions, impacting formulation stability [2]. These quantifiable performance gaps confirm that generic substitution is not scientifically valid and can lead to experimental failure.

Quantitative Differentiation Guide for Diethyl Sulfone: Head-to-Head Performance Against Dimethyl Sulfone


Superior Oxidative Reactivity: Diethyl Sulfone's Conversion Rate is >3x Higher than Dimethyl Sulfone

In a direct head-to-head comparison under deep oxidation catalytic conditions, diethyl sulfone demonstrates significantly higher reactivity than dimethyl sulfone. While dimethyl sulfone resisted oxidation, with over 90% of the substrate remaining after 18 hours, diethyl sulfone showed a 27% conversion rate after just 16.5 hours, indicating a much faster reaction kinetic [1].

Deep Oxidation Catalytic Degradation Oxidative Stability

Enhanced Surface Activity: Diethyl Sulfone Reduces Surface Tension More Effectively than Dimethyl Sulfone in Aqueous Solutions

A comparative densimetry and surface tension study reveals that while both dimethyl sulfone (DMSO₂) and diethyl sulfone (DESO₂) reduce the surface tension of water, the effect is significantly more pronounced for DESO₂. This enhanced surface activity is attributed to the extension of the sulfone hydrocarbon chain, making DESO₂ a superior candidate for applications requiring efficient surface tension modulation [1].

Surface Tension Colloid Science Formulation Stability

Divergent Thermal Properties: Diethyl Sulfone Exhibits a Wider Liquid Range than Dimethyl Sulfone

Diethyl sulfone's physical properties provide a distinct thermal processing window. It possesses a significantly lower melting point (73-74 °C) and a higher boiling point (246 °C) compared to dimethyl sulfone, which has a melting point of 107-110 °C and a boiling point of 238 °C [1]. This results in a wider stable liquid range of approximately 172 °C for diethyl sulfone, versus 128-131 °C for its dimethyl analog.

Thermal Properties Solvent Selection High-Temperature Chemistry

Distinct Electrolyte Speciation in Aluminum Electrodeposition: Diethyl Sulfone Promotes Unique AlCl₃-Adduct Formation

In AlCl₃/dialkyl sulfone electrolytes for aluminum electrodeposition, the speciation of aluminum complexes differs significantly between dimethyl sulfone and diethyl sulfone. NMR studies reveal that a 1:1 molecular adduct, AlCl₃·XSO₂, forms particularly in diethyl sulfone-based electrolytes, at the expense of the electroactive Al(XSO₂)₃³⁺ species [1]. This speciation divergence directly influences deposition quality and efficiency.

Aluminum Electrodeposition Electrolyte Speciation Ionic Liquids

Differential Aqueous Solubility: Diethyl Sulfone is Less Water-Soluble than Dimethyl Sulfone

A direct comparison of aqueous solubility reveals that diethyl sulfone is less soluble than its lower homolog. Diethyl sulfone exhibits a solubility of 135 g/L at 16 °C, while dimethyl sulfone dissolves to a greater extent at 150 g/L (20 °C) . This difference, driven by the longer hydrophobic ethyl chains, influences partitioning behavior and can be leveraged for extractions or biphasic reactions.

Solubility Extraction Biphasic Systems

Best-Fit Application Scenarios for Diethyl Sulfone Based on Proven Differentiation


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent

The wider liquid range and distinct solvation properties of diethyl sulfone, as evidenced by its thermal divergence from dimethyl sulfone, make it a strong candidate for high-voltage battery electrolyte formulations. Research has shown that diethyl sulfone-based electrolytes can improve capacity retention in aggressive conditions compared to conventional carbonate mixtures, due to its high oxidation resistance [1].

Catalytic Deep Oxidation Processes and Sacrificial Agent Research

The proven >3x higher oxidative reactivity of diethyl sulfone relative to dimethyl sulfone makes it uniquely suited for studies on the catalytic deep oxidation of sulfur-containing organics. Researchers investigating the degradation pathways of mustard gas analogs or industrial waste streams can utilize diethyl sulfone's distinct kinetic profile as a superior probe substrate [1].

Specialty Aluminum Electrodeposition Electrolyte

For the electrodeposition of high-purity aluminum, diethyl sulfone is a critical solvent component. Its tendency to promote the formation of a specific 1:1 AlCl₃·XSO₂ adduct, in contrast to dimethyl sulfone, directly influences the Al speciation in the electrolyte [1]. This controls the nucleation mechanism, leading to fine grain sizes, smooth surface aspects, and high-purity deposits, which are essential for corrosion-resistant coatings.

Surfactant and Formulation Science for Enhanced Surface Activity

Where dimethyl sulfone falls short in surface tension reduction, diethyl sulfone excels. The direct comparative evidence of its more pronounced surface activity in aqueous solutions supports its selection for advanced formulations, colloid science experiments, or any chemical process where lowering interfacial tension is a primary goal [1].

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